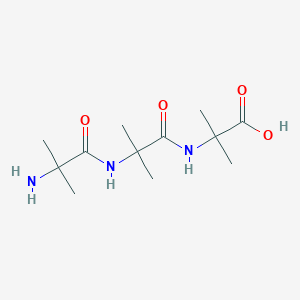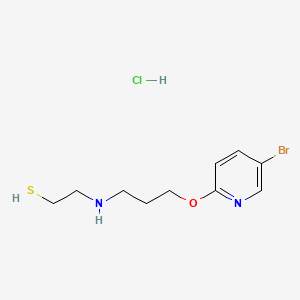
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is a complex organic compound with a molecular formula of C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-pyridinol, is brominated using bromine in the presence of a suitable solvent to form 5-bromo-2-pyridinol.
Etherification: The brominated pyridinol is then reacted with 3-chloropropanol in the presence of a base to form 5-bromo-2-pyridyloxypropyl chloride.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product, Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purity, are applicable.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use due to its specialized nature, but it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2-(3-(5-chloro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethanethiol, 2-(3-(5-fluoro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Ethanethiol, 2-(3-(5-iodo-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride lies in its brominated pyridine ring, which can provide distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s properties are desired.
Properties
CAS No. |
41287-47-2 |
|---|---|
Molecular Formula |
C10H16BrClN2OS |
Molecular Weight |
327.67 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-2-yl)oxypropylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H15BrN2OS.ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-15;/h2-3,8,12,15H,1,4-7H2;1H |
InChI Key |
RLWXDHRFFALFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


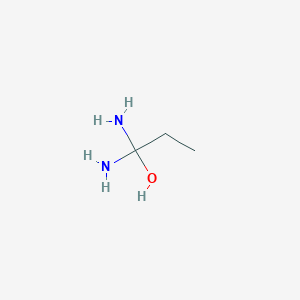
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)

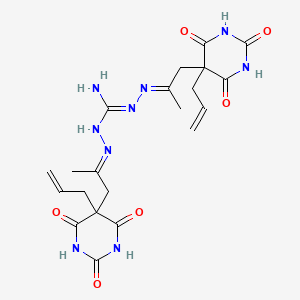
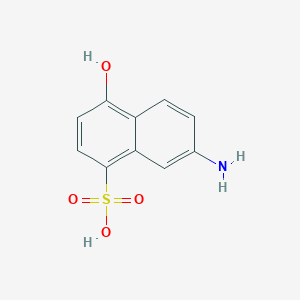
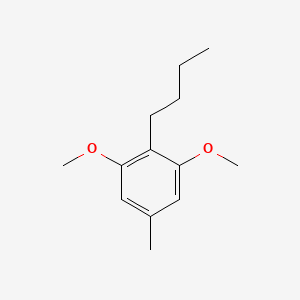
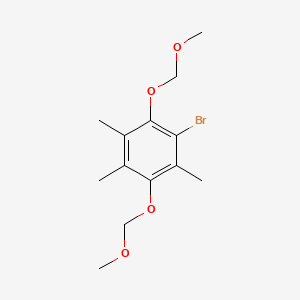

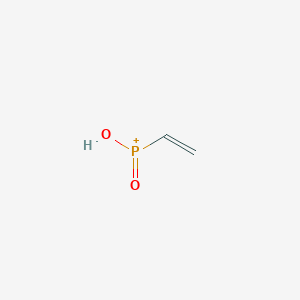
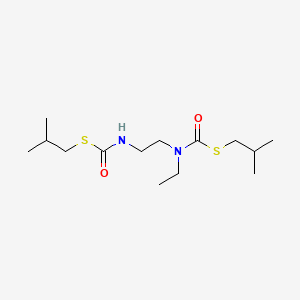
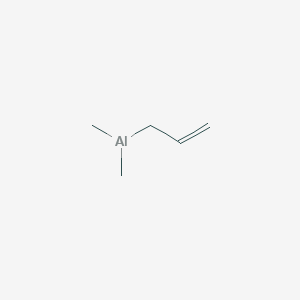
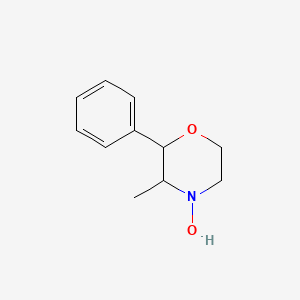
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
